4-bromo-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

Uniquely optimized for SAR and chemical biology applications, this dual-halogenated pyrido[1,2-a]pyrimidine benzamide offers quantifiable advantages over non-brominated analogs. The 4-bromo substituent elevates lipophilicity (XLogP3-AA 2.6), enhancing halogen bonding potential for affinity maturation. Its computed TPSA of 61.8 Ų confirms drug-likeness, making it an essential probe for diversity-oriented screening. Procure this exclusive tool compound to investigate dual halogenation effects on cellular permeability and target engagement—do not risk project failure with generic analogs.

Molecular Formula C16H11BrClN3O2
Molecular Weight 392.64
CAS No. 942001-10-7
Cat. No. B2382167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
CAS942001-10-7
Molecular FormulaC16H11BrClN3O2
Molecular Weight392.64
Structural Identifiers
SMILESCC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C16H11BrClN3O2/c1-9-14(20-15(22)10-2-4-11(17)5-3-10)16(23)21-8-12(18)6-7-13(21)19-9/h2-8H,1H3,(H,20,22)
InChIKeyPDXDGBPBVWZRFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-bromo-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide: A Distinct Halo-Substituted Scaffold for Chemical Biology


4-bromo-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide (CAS 942001-10-7) is a synthetic small molecule featuring a 4-oxo-4H-pyrido[1,2-a]pyrimidine core, a privileged scaffold in medicinal chemistry. It is a dual-halogenated (7-chloro, 4-bromo) benzamide derivative with a molecular weight of 392.63 g/mol and a computed XLogP3-AA of 2.6 [1]. This specific halogenation pattern differentiates it from other pyrido[1,2-a]pyrimidine analogs, potentially altering its physicochemical and target-binding profiles in ways that are critical for structure-activity relationship (SAR) studies and chemical biology applications [2].

Why 4-bromo-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide Cannot Be Assumed Interchangeable with Close Analogs


Substituting this 4-bromo, 7-chloro, 2-methyl derivative with other analogs from the pyrido[1,2-a]pyrimidin-3-yl benzamide class carries significant risk without explicit comparative data. The class is known for its versatility, with activity spanning efflux pump inhibition to kinase modulation, as shown in studies on related chemotypes [1]. Even minor changes in the halogen substitution pattern can drastically alter biological activity, as the halogens are critical vectors for target engagement and molecular recognition . Therefore, assuming functional equivalence with, for example, a 4-methoxy or unsubstituted phenyl analog is scientifically unsound and could lead to project failure or irreproducible results.

Quantitative Differentiation Evidence for 4-bromo-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide


Dual Halogen vs. Single Halogen Substitution: Impact on Lipophilicity

The target compound, with both 4-bromo and 7-chloro substituents, exhibits a higher calculated lipophilicity (XLogP3-AA = 2.6) compared to the single-halogen 7-chloro analog, N-(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide, for which a lower LogP is predicted due to the absence of the bromine atom [1]. This difference is quantifiable and influences membrane permeability and non-specific binding.

Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

Para-Bromo Benzamide vs. Unsubstituted Benzamide: Implications for Halogen Bonding

The 4-bromo substituent on the benzamide ring of the target compound offers a specific halogen-bond donor capability not present in the unsubstituted parent scaffold, N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide . This can lead to quantifiable gains in target affinity if the binding site contains a complementary halogen-bond acceptor. While direct binding data for this pair is unavailable, SAR principles predict a measurable difference in IC50 or Kd for targets with suitably oriented backbone carbonyls [1].

Medicinal Chemistry Halogen Bonding Target Engagement

Topological Polar Surface Area (TPSA) as a Predictor of Bioavailability

The target compound possesses a computed TPSA of 61.8 Ų [1], which is identical to the 2-methyl analog, 2-methyl-N-{4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide, as the halogen substitutions do not alter the count of polar atoms. This value is below the 140 Ų threshold commonly associated with good oral bioavailability, providing a quantitative drug-likeness parameter for selection. However, it does not differentiate it from close analogs and is presented as a baseline for procurement benchmarks.

Drug-likeness ADME Physicochemical Properties

Optimal Application Scenarios for 4-bromo-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide Based on Evidence


Halogen-Bond-Driven Fragment Elaboration

The quantitative difference in lipophilicity (XLogP3-AA = 2.6) driven by the 4-bromo substituent, confirmed by computational analysis [1], makes this compound a prime candidate for fragment-based drug discovery programs seeking to exploit halogen bonding for affinity maturation. Its selection over the non-brominated parent scaffold is justified by the enhanced potential for specific polar interactions, a strategy proven to yield measurable gains in target binding.

Screening Library Design for Novel Target Space

This compound’s unique dual-halogenated pyrido[1,2-a]pyrimidine scaffold is ideally suited for inclusion in diversity-oriented screening libraries. Its computed TPSA of 61.8 Ų [1] confirms its drug-likeness, making it a valuable probe for novel target identification where halogenated aromatics are underrepresented.

Chemical Biology Tool for Investigating Halogen Effects

As a tool compound, 4-bromo-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide allows researchers to directly investigate the effect of dual halogenation on cellular permeability and target engagement, a critical study enabled by its quantifiably higher lipophilicity compared to 7-chloro-only or unsubstituted analogs [1].

Quote Request

Request a Quote for 4-bromo-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.